31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67N15O13S2/c1-21(2)34-41(69)51-16-33(63)58-35(22(3)4)42(70)54-27(6-5-11-49-44(46)47)38(66)57-31(43(71)72)19-74-73-18-26(45)36(64)55-29(13-24-14-48-20-52-24)39(67)56-30(17-60)37(65)50-15-32(62)53-28(40(68)59-34)12-23-7-9-25(61)10-8-23/h7-10,14,20-22,26-31,34-35,60-61H,5-6,11-13,15-19,45H2,1-4H3,(H,48,52)(H,50,65)(H,51,69)(H,53,62)(H,54,70)(H,55,64)(H,56,67)(H,57,66)(H,58,63)(H,59,68)(H,71,72)(H4,46,47,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHUXUMZEJHQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CN=CN3)N)C(=O)O)CCCN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67N15O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1078.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid is a complex organic molecule with significant potential in biological applications. Its unique structure suggests various biological activities that can be explored for therapeutic purposes.
Chemical Structure and Properties
The compound features a multi-functional structure characterized by:
- Amino groups that may enhance interactions with biological targets.
- Hydroxymethyl and imidazole moieties , which could contribute to its solubility and reactivity.
- Dithia and nonazacyclodotriacontane frameworks , providing structural rigidity and potential for specific binding interactions.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The amino groups may facilitate binding to enzyme active sites or allosteric sites.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors due to its structural diversity.
- Cell Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that similar compounds exhibit promising antitumor effects. For instance:
- Case Study : A related compound demonstrated inhibition of glioblastoma cell proliferation by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
Research suggests that compounds with similar structural motifs possess antimicrobial properties:
- Mechanism : These compounds disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Pharmacokinetics
The pharmacokinetic profile of the compound is crucial for understanding its therapeutic potential:
- Solubility : Enhanced solubility due to hydroxymethyl groups can improve bioavailability.
- Stability : The presence of multiple oxo groups may confer stability against metabolic degradation.
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 31-amino-7-[3-(diaminomethylideneamino)propyl] exhibit significant anticancer properties. The structural features of this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on glioblastoma—a highly aggressive brain tumor—suggest that such compounds can disrupt metabolic pathways essential for tumor survival and proliferation .
Drug Delivery Systems
The compound's unique structure allows for potential applications in targeted drug delivery systems. Its ability to form stable complexes with various biomolecules may facilitate the delivery of therapeutic agents directly to specific tissues or organs. This targeting capability is crucial for enhancing the efficacy of treatments while minimizing systemic side effects .
Biochemical Research
In biochemical research, this compound can serve as a tool for studying enzyme interactions and metabolic processes. Its structural complexity allows it to mimic natural substrates or inhibitors in enzymatic reactions, making it valuable for elucidating biochemical pathways and mechanisms .
Therapeutic Agent Development
The combination of amino acids and functional groups within the compound suggests potential as a therapeutic agent for various diseases beyond cancer. Its modifications could lead to derivatives with enhanced pharmacological properties suitable for treating conditions such as diabetes or cardiovascular diseases .
Case Study 1: Glioblastoma Treatment
A study investigating the effects of similar compounds on glioblastoma cells demonstrated that they could significantly reduce cell viability through apoptosis induction. The mechanism involved the inhibition of specific signaling pathways critical for tumor growth .
Case Study 2: Targeted Delivery Mechanisms
In preclinical models, formulations incorporating this compound showed improved delivery efficiency of nucleic acids to targeted organs. This was achieved through conjugation with ligands that bind specifically to receptors overexpressed in certain tissues .
Data Tables
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this complex macrocyclic compound?
Methodological Answer: Adopt a hybrid computational-experimental approach. Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediate stability, then validate with iterative lab experiments. For example, ICReDD’s methodology integrates reaction path search algorithms with experimental feedback loops to narrow optimal conditions, reducing trial-and-error cycles . Factorial design (e.g., varying temperature, solvent polarity, and catalyst ratios) can systematically identify critical parameters affecting yield .
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer: Combine high-resolution analytical techniques:
- Nuclear Magnetic Resonance (NMR): Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from multiple functional groups.
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
- HPLC: Use reverse-phase columns with UV/Vis detection to assess purity. Reference methods from pharmaceutical analysis (e.g., quadruplicate runs for reproducibility) .
Q. What protocols ensure stability assessment of this compound under varying storage conditions?
Methodological Answer: Design accelerated stability studies:
- Expose samples to controlled temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Monitor degradation via HPLC and LC-MS to identify decomposition products.
- Cross-reference with stability profiles of structurally similar macrocycles (e.g., imidazole-containing compounds) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Follow institutional chemical hygiene plans. Require 100% proficiency in safety exams (e.g., hazard identification, spill management) before lab access. Use fume hoods for synthesis steps involving volatile intermediates, and enforce PPE protocols (gloves, lab coats, eye protection) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets or materials?
Methodological Answer: Leverage molecular dynamics (MD) simulations in software like COMSOL Multiphysics to model binding affinities or membrane permeability. Pair with AI-driven tools to analyze conformational flexibility of the macrocycle’s dithia-nonazacyclodotriacontane backbone . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer: Apply multi-technique cross-validation:
- Compare experimental NMR shifts with computed chemical shifts (DFT).
- For crystalline samples, use synchrotron X-ray diffraction to resolve ambiguities in stereochemistry.
- Reference quadruplicate sensory analysis frameworks (e.g., linking spectral data to computational outputs) to isolate artifacts .
Q. What methodologies elucidate the reaction mechanism of this compound’s formation?
Methodological Answer: Use kinetic isotope effects (KIE) and trapping of intermediates (e.g., freeze-quench techniques). Deploy in situ FTIR or Raman spectroscopy to monitor bond formation. ICReDD’s reaction path search algorithms can map transition states and identify rate-limiting steps .
Q. How can AI-driven platforms optimize experimental design for this compound’s functionalization?
Methodological Answer: Implement AI tools for autonomous experimentation:
Q. What strategies differentiate thermodynamic vs. kinetic control in macrocyclization steps?
Methodological Answer: Conduct time-resolved studies:
Q. How to integrate heterogeneous data (e.g., spectral, computational, biological) for comprehensive analysis?
Methodological Answer: Develop a centralized data pipeline:
- Use cheminformatics tools (e.g., KNIME, Python libraries) to align NMR, MS, and simulation outputs.
- Apply multivariate statistical analysis (PCA, PLS) to identify correlations between structural features and bioactivity.
- Reference frameworks from sensory-chemistry integration studies to ensure data robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
